molecular formula C30H29NO8S B12397648 Keap1-Nrf2-IN-14

Keap1-Nrf2-IN-14

Cat. No.: B12397648
M. Wt: 563.6 g/mol
InChI Key: SNWXNMFUFJGUTF-UHFFFAOYSA-N
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Description

Keap1-Nrf2-IN-14 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound is significant in the field of cancer research and oxidative stress management due to its ability to modulate the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress and electrophilic damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keap1-Nrf2-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route may include the use of protecting groups, coupling reactions, and purification steps to obtain the final product with high purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Keap1-Nrf2-IN-14 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups .

Scientific Research Applications

Keap1-Nrf2-IN-14 has a wide range of scientific research applications, including:

Mechanism of Action

Keap1-Nrf2-IN-14 exerts its effects by inhibiting the interaction between Keap1 and Nrf2. Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation. By inhibiting this interaction, this compound stabilizes Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes. These genes encode for various cytoprotective proteins that help in mitigating oxidative stress and maintaining cellular homeostasis .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Keap1-Nrf2-IN-14 in terms of their ability to modulate the Keap1-Nrf2 pathway. These include:

Uniqueness

This compound is unique due to its specific design and high affinity for the Keap1-Nrf2 interaction site. Unlike some natural compounds that may have broader biological effects, this compound is designed to selectively inhibit the Keap1-Nrf2 interaction, making it a valuable tool for studying the specific role of this pathway in various diseases .

Biological Activity

Keap1-Nrf2-IN-14 is a small molecule inhibitor targeting the Keap1-Nrf2 protein-protein interaction (PPI), which plays a crucial role in cellular responses to oxidative stress. The Keap1-Nrf2 pathway is integral for maintaining redox homeostasis and regulating the expression of various antioxidant enzymes. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

The Keap1-Nrf2 signaling pathway functions as a cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1, leading to its degradation via the ubiquitin-proteasome system. In response to oxidative stress or electrophilic compounds, Keap1 undergoes conformational changes that prevent Nrf2 degradation, allowing it to translocate to the nucleus and activate antioxidant response elements (AREs) .

This compound disrupts the interaction between Keap1 and Nrf2, thereby stabilizing Nrf2 and promoting its nuclear accumulation. This action enhances the transcription of genes involved in detoxification and antioxidant defense .

Antioxidant Response

This compound has been shown to significantly enhance the expression of phase II detoxifying enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). These enzymes play critical roles in mitigating oxidative damage and protecting cells from stress-induced apoptosis .

Cellular Proliferation and Survival

Research indicates that activation of the Nrf2 pathway by this compound can promote cell survival under conditions of oxidative stress. For instance, in neuroblastoma cells, treatment with this compound resulted in increased cell viability and reduced markers of apoptosis . This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.

Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in a model of Parkinson's disease. The compound was administered to mice subjected to neurotoxic insults. Results showed a significant reduction in dopaminergic neuron loss and improved motor function compared to controls. The mechanism was attributed to enhanced Nrf2 activation leading to increased antioxidant enzyme levels .

Study 2: Cancer Therapeutics

In cancer research, this compound demonstrated potential as an adjunct therapy. In vitro studies on lung cancer cells indicated that the compound inhibited cell proliferation while promoting apoptosis through Nrf2-mediated pathways. The findings suggest that targeting the Keap1-Nrf2 interaction could enhance the efficacy of existing chemotherapeutic agents .

Research Findings Summary Table

Study Model Findings Reference
NeuroprotectionParkinson's disease modelReduced neuron loss; improved motor function
Cancer therapeuticsLung cancer cell linesInhibited proliferation; promoted apoptosis
Oxidative stress responseNeuroblastoma cellsIncreased cell viability; elevated antioxidant enzymes

Future Directions

The ongoing exploration of this compound's biological activity suggests promising avenues for further research. Potential studies could focus on:

  • Long-term effects : Evaluating chronic administration impacts on various disease models.
  • Combination therapies : Investigating synergistic effects with other therapeutic agents in cancer treatment.
  • Mechanistic insights : Elucidating specific molecular pathways influenced by Nrf2 activation in different cell types.

Properties

Molecular Formula

C30H29NO8S

Molecular Weight

563.6 g/mol

IUPAC Name

2-[4-[carboxymethyl-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl]oxy-2-(4-methoxyphenyl)acetic acid

InChI

InChI=1S/C30H29NO8S/c1-18-15-19(2)29(20(3)16-18)40(36,37)31(17-27(32)33)25-13-14-26(24-8-6-5-7-23(24)25)39-28(30(34)35)21-9-11-22(38-4)12-10-21/h5-16,28H,17H2,1-4H3,(H,32,33)(H,34,35)

InChI Key

SNWXNMFUFJGUTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)OC(C4=CC=C(C=C4)OC)C(=O)O)C

Origin of Product

United States

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